Laninamivir: A Technical Guide to its Mechanism of Action Against Influenza Virus
Laninamivir: A Technical Guide to its Mechanism of Action Against Influenza Virus
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed examination of the biochemical and pharmacological mechanisms by which Laninamivir exerts its antiviral effects against the influenza virus. It includes quantitative data on its inhibitory activity, summaries of clinical efficacy, and detailed protocols for key experimental assays used in its evaluation.
Core Mechanism of Action: Neuraminidase Inhibition
The primary therapeutic target of Laninamivir is the neuraminidase (NA) enzyme, a critical glycoprotein on the surface of the influenza virus.[1][2] The NA enzyme facilitates the release of newly synthesized virus particles (progeny virions) from the surface of infected host cells by cleaving terminal sialic acid residues. This action prevents the self-aggregation of virions and their attachment to the host cell, allowing them to infect other cells and propagate the infection.[3]
Laninamivir is a potent and competitive inhibitor of this enzyme.[1] By binding with high affinity to the active site of the neuraminidase enzyme, Laninamivir blocks its sialidase activity. This inhibition prevents the release of progeny virions, causing them to remain tethered to the host cell surface.[2] This effectively halts the spread of the virus within the respiratory tract, thereby mitigating the severity and duration of influenza symptoms.[1][2]
Caption: Influenza virus lifecycle and the inhibitory action of Laninamivir.
Pharmacokinetics: A Long-Acting, Inhaled Prodrug
A distinguishing feature of Laninamivir is its pharmacokinetic profile, which enables a long-lasting effect from a single administration.[1][2] It is delivered as an inactive octanoate prodrug, Laninamivir octanoate (CS-8958), via inhalation.[3][4][5] This targeted delivery method ensures the drug reaches the primary site of infection in the respiratory tract.[2]
Upon deposition in the lungs, endogenous esterases hydrolyze the octanoate ester, converting the prodrug into its active form, Laninamivir.[4][5][6] The active metabolite has a high affinity for lung tissue, resulting in prolonged retention and high local concentrations.[1][5] This extended antiviral activity allows for a single-dose treatment regimen, a significant advantage for patient compliance over other neuraminidase inhibitors that require multiple doses over several days.[1][5] Pharmacokinetic studies in healthy volunteers show that while the prodrug disappears from plasma with a half-life of about 2 hours, the active Laninamivir is eliminated slowly, with a half-life of approximately 3 days.[6]
Caption: Prodrug activation pathway of inhaled Laninamivir octanoate.
Quantitative In Vitro Inhibitory Activity
The potency of Laninamivir has been quantified against a wide range of influenza virus types, subtypes, and lineages. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a biological function. Studies have shown that Laninamivir is a highly potent inhibitor, with IC50 values in the low nanomolar range. It also demonstrates effectiveness against certain oseltamivir-resistant strains, such as those with the H275Y mutation.[4][5]
Table 1: In Vitro Neuraminidase Inhibitory Activity (IC50) of Laninamivir
| Influenza Virus Type/Subtype | Mean IC50 (nM) ± SD | Median IC50 (nM) | Reference |
|---|---|---|---|
| A(H1N1)pdm09 | 0.27 ± 0.05 | 0.22 | [7] |
| A(H3N2) | 0.62 ± 0.05 | 0.60 | [7] |
| B | 3.26 ± 0.26 | 2.37 |[7] |
Further studies have analyzed the group-specific inhibitory action of Laninamivir, revealing that it and Zanamivir are more effective against Group 1 neuraminidase (which possesses a 150-cavity in its active site) than Group 2 NA.[4]
Table 2: Comparative IC50 Values (nM) Against Different Neuraminidase Groups
| Neuraminidase Inhibitor | N5 (Typical Group 1) | p09N1 (Atypical Group 1) | p57N2 (Typical Group 2) | Reference |
|---|---|---|---|---|
| Laninamivir | 0.90 | 1.83 | 3.12 | [4] |
| Zanamivir | 0.59 | 1.11 | 1.36 | [4] |
| Oseltamivir | 1.13 | 0.45 | 0.47 | [4] |
| Laninamivir Octanoate (Prodrug) | 389 | 947 | 129 |[4] |
Clinical Efficacy Data
Clinical trials have demonstrated the efficacy of a single inhaled dose of Laninamivir octanoate for both the treatment and post-exposure prophylaxis of influenza.
Table 3: Clinical Efficacy of Laninamivir Octanoate in Treatment
| Study Population | Treatment Groups | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Adults (≥20 years) | 40 mg Laninamivir (single dose) vs. 75 mg Oseltamivir (twice daily for 5 days) | Median Time to Illness Alleviation | 73.0 hours vs. 73.6 hours (non-inferior) | [8] |
| Children (H1N1-infected) | 40 mg Laninamivir (single dose) vs. Oseltamivir | Median Time to Illness Alleviation | Reduced by 60.9 hours compared to oseltamivir | [9] |
| Children (H1N1-infected) | 20 mg Laninamivir (single dose) vs. Oseltamivir | Median Time to Illness Alleviation | Reduced by 66.2 hours compared to oseltamivir | [9] |
| Adults (≥20 years) | 40 mg Laninamivir (single dose) vs. Oseltamivir | Viral Shedding at Day 3 | Significantly lower proportion of patients shedding virus (P=0.006) |[8] |
Table 4: Efficacy of Laninamivir Octanoate in Post-Exposure Prophylaxis
| Study Population | Treatment Groups | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Household Contacts | 20 mg Laninamivir (2 doses) vs. Placebo | Proportion with Clinical Influenza | 3.9% vs. 16.9% (P < 0.001) | [10] |
| Household Contacts | 20 mg Laninamivir (2 doses) vs. Placebo | Relative Risk Reduction | 77.0% | [10] |
| Household Contacts | 40 mg Laninamivir (single dose) vs. Placebo | Proportion with Clinical Influenza | 4.5% vs. 12.1% (P = 0.001) | [11] |
| Household Contacts | 40 mg Laninamivir (single dose) vs. Placebo | Relative Risk Reduction | 62.8% |[11] |
Key Experimental Methodologies
This assay is the most common method for determining the susceptibility of influenza viruses to neuraminidase inhibitors by calculating IC50 values.[12] It relies on a fluorogenic substrate, 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by the NA enzyme, releases the fluorescent product 4-methylumbelliferone (4-MU).[12][13]
Materials:
-
NA Inhibitors: Laninamivir, Oseltamivir carboxylate, Zanamivir, etc., prepared as 300 µM master stocks.[14]
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13]
-
Assay Buffer: 33.3 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5.[14]
-
Stop Solution: e.g., 0.1 M NaOH in 80% ethanol.[15]
-
Equipment: 96-well flat-bottom plates, fluorometer (e.g., excitation 365 nm, emission 450 nm).[16]
Procedure:
-
Virus Titration: Perform a serial dilution of the virus stock to determine the optimal concentration that yields a robust fluorescent signal within the linear range of the instrument.[14]
-
Inhibitor Dilution: Prepare serial dilutions of each NA inhibitor in assay buffer, typically ranging from 0 nM to 30,000 nM, in a 96-well plate.[13]
-
Virus-Inhibitor Incubation: Add the predetermined optimal dilution of the influenza virus to each well containing the serially diluted inhibitors. Incubate the plate at 37°C for 45 minutes to allow the inhibitor to bind to the viral neuraminidase.[15]
-
Substrate Addition: Add the MUNANA substrate to all wells. Incubate the plate at 37°C for 60 minutes.[15]
-
Reaction Termination: Add the stop solution to each well to terminate the enzymatic reaction.[15]
-
Fluorescence Reading: Measure the fluorescence of the product (4-MU) in each well using a fluorometer.
-
Data Analysis: Plot the percentage of NA inhibition against the logarithm of the inhibitor concentration. Use curve-fitting software (e.g., JASPR) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce NA activity by 50%.[16]
Caption: Experimental workflow for the Neuraminidase Inhibition (NI) assay.
Cell-based assays measure the ability of a drug to inhibit viral replication in a cellular context. The Influenza Replication Inhibition Neuraminidase-based Assay (IRINA) is a modern approach that uses the enzymatic activity of nascent NA molecules on the surface of infected cells as a reliable indicator of virus replication.[17]
Principle: The assay quantifies the overall reduction in viral replication in the presence of an antiviral agent. Madin-Darby Canine Kidney (MDCK) cells are commonly used as they are highly susceptible to influenza virus infection. The amount of neuraminidase activity measured in the cell lysate or supernatant is directly proportional to the number of new virus particles produced.
Procedure Outline:
-
Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.
-
Drug Treatment and Infection: Wash the cell monolayers and add media containing serial dilutions of Laninamivir. Subsequently, infect the cells with a standardized amount of influenza virus.
-
Incubation: Incubate the plates for a period sufficient for multiple cycles of viral replication (e.g., 48-72 hours).
-
Quantification of Replication: Lyse the cells or collect the supernatant. Measure the total neuraminidase activity using a fluorometric or chemiluminescent substrate (e.g., MUNANA or NA-Star).[16][17]
-
Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (EC50) by plotting the NA signal against the drug concentration.
This assay provides a more comprehensive assessment of antiviral efficacy, as it accounts for drug uptake, metabolism, and the entire viral replication cycle within the host cell.[17]
References
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- 5. Laninamivir octanoate: a new long-acting neuraminidase inhibitor for the treatment of influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Long-acting Neuraminidase Inhibitor Laninamivir Octanoate as Post-exposure Prophylaxis for Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. journals.asm.org [journals.asm.org]
- 17. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
